

physicochemical properties of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile

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Compound of Interest

Compound Name: 2-Chloro-2-(3-phenoxyphenyl)acetonitrile

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An In-depth Technical Guide to the Physicochemical Characterization of **2-Chloro-2-(3-phenoxyphenyl)acetonitrile**

Foreword: A Framework for the Uncharacterized

In the landscape of drug discovery and chemical synthesis, researchers often encounter novel molecules for which a full physicochemical profile has not yet been established in the public domain. **2-Chloro-2-(3-phenoxyphenyl)acetonitrile** is one such compound. While it incorporates the functionalities of α -chloronitriles—a class of valuable synthetic intermediates—and the phenoxyphenyl scaffold present in some pharmaceuticals, a comprehensive datasheet is not readily available.

This guide, therefore, serves a dual purpose. First, it provides a predicted physicochemical profile of the target molecule based on established principles and data from its closest structural analogs. Second, and more importantly, it presents a complete, field-proven methodological framework for researchers to perform a full and robust characterization of this, or any similar, novel compound. This document is structured not as a static data repository, but as a dynamic guide to the process of scientific characterization itself.

Chemical Identity and Predicted Properties

The foundational step in characterizing any compound is to establish its fundamental identity. The structure combines a central acetonitrile core, a chlorine atom at the alpha position, and a 3-phenoxyphenyl substituent.

- IUPAC Name: **2-chloro-2-(3-phenoxyphenyl)acetonitrile**
- Molecular Formula: C₁₄H₁₀ClNO
- CAS Number: Not assigned or readily available in public databases as of the time of this writing.

The properties of a molecule are a direct consequence of its structure. By examining close structural analogs, we can derive a reasoned, estimated profile for our target compound. The primary analogs used for this estimation are 2-chloro-2-phenylacetonitrile^{[1][2]} (lacking the phenoxy group) and 2-(3-phenoxyphenyl)acetonitrile^{[3][4][5]} (lacking the α -chloro group).

Table 1: Predicted Physicochemical Properties of **2-Chloro-2-(3-phenoxyphenyl)acetonitrile**

Property	Predicted Value / Description	Rationale & Causality
Molecular Weight	243.69 g/mol	Calculated from the molecular formula (C ₁₄ H ₁₀ ClNO). This is a precise, non-estimated value.
Physical State	Colorless to pale yellow liquid or low-melting solid	The analog 2-chloro-2-phenylacetonitrile is a liquid with a melting point of -24°C[2]. The addition of the phenoxy group increases molecular weight and intermolecular forces, likely raising the melting point. It may exist as a solid at standard room temperature.
Boiling Point	> 230°C (at atm. pressure)	The boiling point of 2-chloro-2-phenylacetonitrile is 230°C[2]. The significantly larger phenoxyphenyl group will increase van der Waals forces, leading to a substantially higher boiling point. High-vacuum distillation would be required to prevent decomposition.
Solubility	Insoluble in water. Soluble in organic solvents (e.g., ether, acetone, acetonitrile, DMSO, chloroform)[2][6].	The molecule is largely nonpolar due to its aromatic rings. The nitrile and ether groups add some polarity, but not enough to confer significant aqueous solubility. This is consistent with its analogs[2][6].

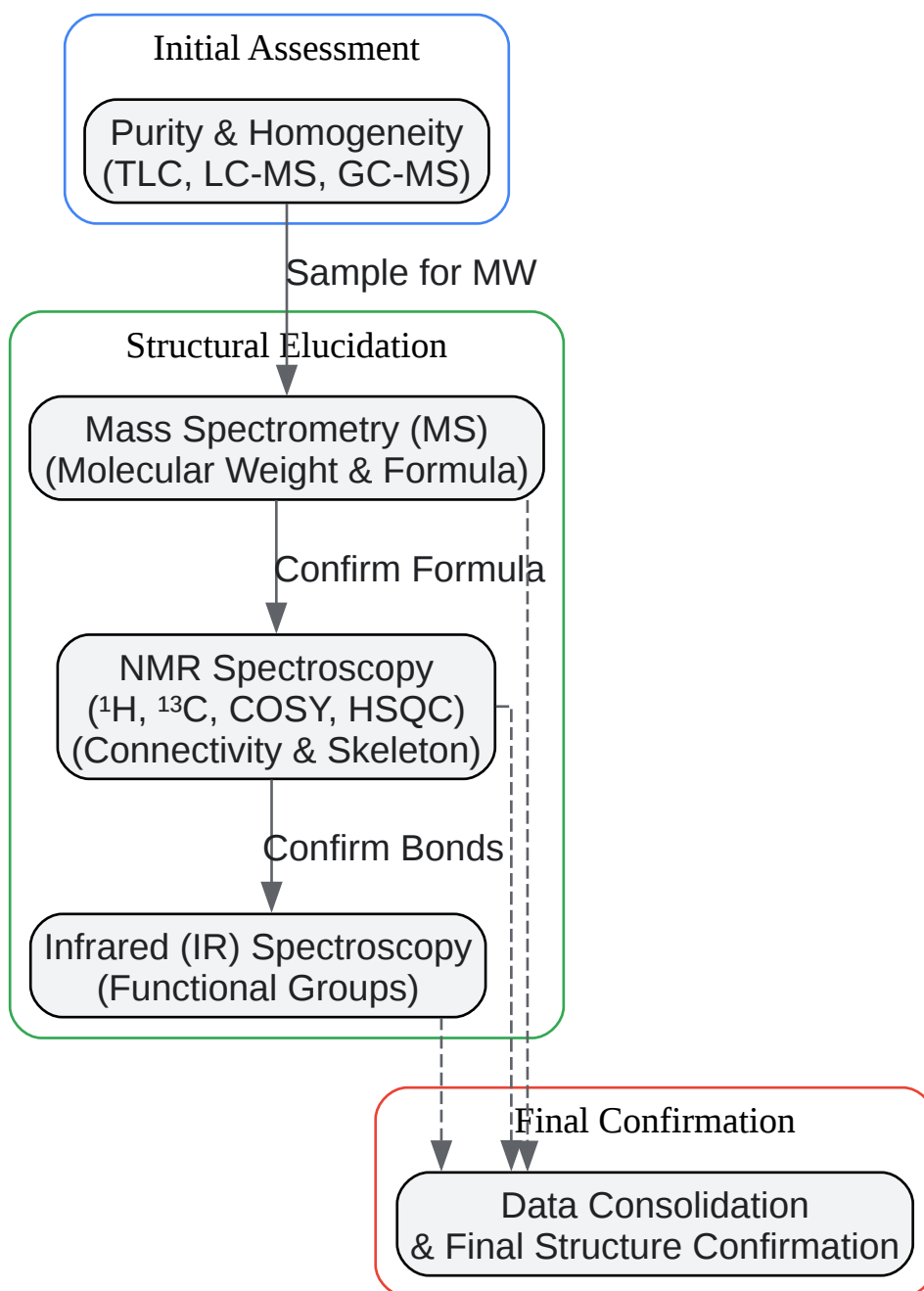
LogP (n-octanol/water)

~3.5 - 4.5

The XLogP3 for 2-chloro-2-phenylacetonitrile is 2.3[1], and for 2-(3-phenoxyphenyl)acetonitrile it is 3.3[5]. The combined lipophilicity of both the chloro and phenoxy groups suggests the target compound will be more lipophilic than either analog.

The Analytical Workflow: A Self-Validating Approach

To ensure trustworthiness, the characterization of a new chemical entity must follow a logical, multi-technique workflow. Each step provides data that validates the others, culminating in an unambiguous structural and purity profile.



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Caption: Logical workflow for the characterization of a novel compound.

Experimental Protocols for Complete Characterization

The following sections detail the standard operating procedures for obtaining the critical data required to confirm the identity, purity, and structure of **2-Chloro-2-(3-phenoxyphenyl)acetonitrile**.

Chromatographic Purity Assessment (HPLC-UV)

- Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of non-volatile organic compounds. The phenoxyphenyl and phenyl rings in the molecule contain strong chromophores, making UV detection highly sensitive. A reverse-phase method is chosen due to the compound's predicted lipophilicity (high LogP).
- Methodology:
 - Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. From this, prepare a working solution at 50 µg/mL in a 50:50 mixture of acetonitrile and water.
 - Instrumentation & Columns:
 - HPLC System: Agilent 1260 Infinity II or equivalent.
 - Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
 - Detector: Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD), monitoring at 254 nm and 280 nm.
 - Chromatographic Conditions:
 - Mobile Phase A: Water (HPLC Grade)
 - Mobile Phase B: Acetonitrile (HPLC Grade)
 - Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes.
 - Flow Rate: 1.0 mL/min.

- Injection Volume: 5 μ L.
- Column Temperature: 30°C.
- Data Interpretation: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Mass Spectrometry for Molecular Weight Confirmation

- Expertise & Rationale: Mass spectrometry provides the most accurate measurement of a molecule's mass, confirming its elemental composition. For this compound, we expect to see a characteristic isotopic pattern for a molecule containing one chlorine atom (^{35}Cl and ^{37}Cl).
- Methodology:
 - Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is preferred for accurate mass measurement.
 - Ionization Source: Electrospray Ionization (ESI) in positive mode is a suitable starting point.
 - Sample Infusion: Infuse the 50 $\mu\text{g}/\text{mL}$ working solution directly into the source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Data Acquisition: Scan for a mass range of m/z 100-500.
 - Expected Results:
 - Molecular Ion ($[\text{M}+\text{H}]^+$): A peak corresponding to the protonated molecule at m/z 244.0524.
 - Isotopic Pattern: A pair of peaks separated by ~ 2 m/z units should be observed: one for the ^{35}Cl isotopologue (the $[\text{M}+\text{H}]^+$ peak) and one for the ^{37}Cl isotopologue ($[\text{M}+2+\text{H}]^+$). The intensity ratio of these peaks should be approximately 3:1, which is characteristic of a single chlorine atom.

Structural Elucidation by NMR Spectroscopy

- Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the precise atomic connectivity of a molecule. ^1H NMR reveals the number and environment of protons, while ^{13}C NMR maps the carbon skeleton.
- Methodology:
 - Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Instrumentation: A 400 MHz (or higher) NMR spectrometer.
 - ^1H NMR Data Acquisition: Acquire a standard proton spectrum.
 - Predicted Signals:
 - ~7.0-7.8 ppm: A complex series of multiplets corresponding to the 9 aromatic protons on the two phenyl rings.
 - ~5.5-6.0 ppm: A sharp singlet corresponding to the single proton at the alpha position ($-\text{CH}(\text{Cl})\text{CN}$). Its chemical shift is significantly downfield due to the deshielding effects of the adjacent chlorine, nitrile, and aromatic ring.
 - ^{13}C NMR Data Acquisition: Acquire a proton-decoupled carbon spectrum.
 - Predicted Signals:
 - ~115-120 ppm: Quaternary carbon of the nitrile group ($-\text{C}\equiv\text{N}$).
 - ~120-160 ppm: Multiple signals corresponding to the 12 aromatic carbons.
 - ~50-60 ppm: Signal for the alpha-carbon ($-\text{CH}(\text{Cl})\text{CN}$), shifted downfield by the attached chlorine.

Functional Group Identification by IR Spectroscopy

- Expertise & Rationale: Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by detecting their characteristic

vibrational frequencies.

- Methodology:
 - Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer.
 - Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared.
 - Data Acquisition: Scan the spectral range from 4000 cm^{-1} to 400 cm^{-1} .
 - Predicted Key Absorptions:
 - $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 2260\text{-}2240\text{ cm}^{-1}$: A sharp, intense absorption characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch. This is a key diagnostic peak.
 - $\sim 1600\text{-}1450\text{ cm}^{-1}$: Aromatic C=C ring stretching vibrations.
 - $\sim 1250\text{-}1200\text{ cm}^{-1}$: Asymmetric C-O-C stretching from the diaryl ether linkage.
 - $\sim 800\text{-}700\text{ cm}^{-1}$: C-Cl stretching vibration.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-Chloro-2-(3-phenoxyphenyl)acetonitrile** is unavailable, a conservative approach to handling must be adopted based on the known hazards of its structural components: α -chloronitriles and substituted acetonitriles.

- Toxicity: Compounds like 2-chloro-2-phenylacetonitrile are classified as toxic if swallowed or in contact with skin[2]. Acetonitrile and related compounds can be harmful if inhaled[3][7][8]. It is prudent to assume this compound is highly toxic via all routes of exposure.
- Handling:
 - Always handle in a well-ventilated chemical fume hood[2][7].

- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles[2][3].
- Avoid generating aerosols or mists.
- Wash hands thoroughly after handling[2].
- Storage:
 - Store in a tightly sealed container in a cool, dry, and dark place[2].
 - Store away from incompatible materials such as strong oxidizing agents, acids, and bases[9].
 - Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent slow hydrolysis or degradation.

Conclusion

2-Chloro-2-(3-phenoxyphenyl)acetonitrile stands as a molecule of synthetic interest for which a full public data profile is yet to be established. This guide provides a scientifically reasoned, predictive profile of its core physicochemical properties. More critically, it delivers a comprehensive and robust framework of experimental protocols—from chromatography to multi-nuclear NMR—that will enable any research or drug development professional to perform a thorough and validated characterization. By adhering to this workflow, researchers can confidently elucidate the structure, confirm the purity, and ensure the safe handling of this and other novel chemical entities, paving the way for their potential application in future scientific endeavors.

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